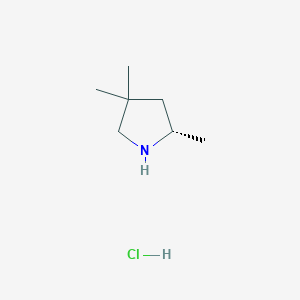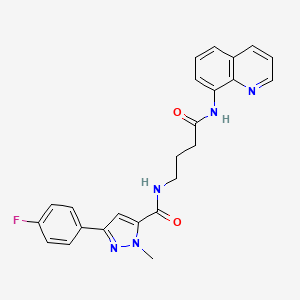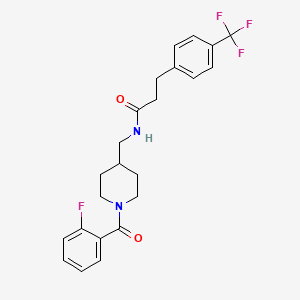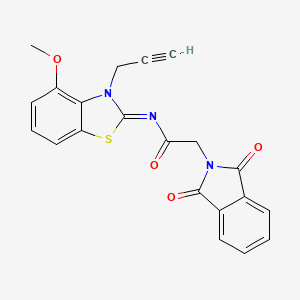
3-Aminohept-6-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Aminohept-6-enoic acid” is a compound with the molecular formula C7H13NO2 . It is also known as AHDA and is an important compound in organic chemistry.
Molecular Structure Analysis
The molecular structure of “3-Aminohept-6-enoic acid” consists of a seven-carbon chain with an amino group (-NH2) attached to the third carbon and a carboxylic acid group (-COOH) attached to the sixth carbon . The InChI code for this compound isInChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m0/s1 . Physical And Chemical Properties Analysis
The molecular weight of “3-Aminohept-6-enoic acid” is 143.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass are 143.094628657 g/mol . The compound has a topological polar surface area of 63.3 Ų .Applications De Recherche Scientifique
Role in Plant Biology
- Analogue of Phenylalanine: 3-Aminohept-6-enoic acid has been observed as a major component in the free amino acid pool of Aesculus californica seeds. It functions as an analogue of phenylalanine, which is significant for understanding the activity of phenylalanyl-sRNA synthetase enzymes in Aesculus and other plant species (Fowden, 1968).
In Chemical Synthesis and Peptide Design
- Building Block in Synthesis: The compound has been used as a building block in the synthesis of 2-aminosuberic acid derivatives, which are components of histone deacetylase inhibiting cyclic tetrapeptides. This highlights its utility in the design and synthesis of biologically relevant peptides (Chattopadhyay et al., 2017).
In Biochemical Studies
- HMGR Inhibitor Analysis: It has been used in the quantitative analysis of HMGR (3-hydroxy-3-methylglutaryl-coenzyme A reductase) inhibitory activity. This involves examining the properties of substituted 3,5-dihydroxyhept-6(E)-enoic acids, demonstrating its relevance in biochemical research related to enzyme inhibition (Prabhakar, 1992).
Applications in Organic Chemistry
- Synthesis of Analogues: Research has been conducted on the synthesis of various analogues of 3-Aminohept-6-enoic acid, such as N-protected 14C-labelled (2E)-5-amino-5-methylhex-2-enoic acid analogues. This indicates its significance in the development of new organic compounds (Jessen et al., 2001).
Mécanisme D'action
Target of Action
The primary target of 3-Aminohept-6-enoic acid is plasminogen , a precursor to plasmin . Plasminogen plays a crucial role in fibrinolysis, the process that breaks down blood clots .
Mode of Action
3-Aminohept-6-enoic acid acts as an antifibrinolytic agent . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This action inhibits the fibrinolytic properties of plasminogen activators, thereby inducing clotting .
Biochemical Pathways
The compound’s action affects the fibrinolysis pathway . By inhibiting plasminogen activation, it prevents the conversion of fibrin into soluble fibrin degradation products, thereby stabilizing the formation of blood clots .
Pharmacokinetics
Based on its structural similarity to aminocaproic acid, it may have similar adme properties . Aminocaproic acid is known to be well-absorbed orally, widely distributed in body tissues and fluids, and excreted primarily in the urine .
Result of Action
The molecular effect of 3-Aminohept-6-enoic acid’s action is the stabilization of blood clots by preventing their breakdown . On a cellular level, this results in the cessation of bleeding and the promotion of wound healing .
Propriétés
IUPAC Name |
3-aminohept-6-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-3-4-6(8)5-7(9)10/h2,6H,1,3-5,8H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWLQRWQXWXELQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminohept-6-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2368954.png)
![3-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2368955.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2368958.png)
![6-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2368961.png)

![Ethyl 4-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2368964.png)

![(Z)-N'-(5-bromo-2-hydroxybenzylidene)tricyclo[4.3.1.1(3,8)]undecane-1-carbohydrazide](/img/structure/B2368969.png)
![N-[(2-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2368970.png)
![Benzyl 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2368972.png)

![N-(4-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2368974.png)